Cas no 2228129-93-7 (3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid)
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid
- EN300-1889382
- 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid
- 2228129-93-7
-
- Inchi: 1S/C13H23NO5/c1-13(2,3)19-12(18)14-7-5-4-6-9(14)8-10(15)11(16)17/h9-10,15H,4-8H2,1-3H3,(H,16,17)
- InChI Key: OXPZJMQYVBAXQD-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCCC1CC(C(=O)O)O)=O
Computed Properties
- Exact Mass: 273.15762283g/mol
- Monoisotopic Mass: 273.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 87.1Ų
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1889382-1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 1g |
$986.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-10g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-0.05g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-0.1g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-0.25g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-0.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-1.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1889382-2.5g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1889382-5.0g |
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-hydroxypropanoic acid |
2228129-93-7 | 5g |
$2858.0 | 2023-06-01 |
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid
Introduction to 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid (CAS No. 2228129-93-7)
3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228129-93-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that feature a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in the synthesis of more complex bioactive molecules. The presence of a hydroxyl group on the propanoic acid moiety further enhances its utility in medicinal chemistry, particularly in the design of protease inhibitors and other enzyme-targeting agents.
The Boc group in 1-(tert-butoxy)carbonylpiperidin-2-yl serves as a protecting group for amino functions, which is a common strategy in peptide and protein drug synthesis. This protective role allows for selective modification of other reactive sites within the molecule, enabling precise control over the synthetic pathway. The piperidine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to enhance oral bioavailability and metabolic stability, making it a preferred choice for drug candidates targeting central nervous system (CNS) disorders and other therapeutic areas.
The hydroxypropanoic acid moiety contributes to the compound's solubility and reactivity, facilitating its use in various biochemical assays and drug formulation processes. This structural feature also allows for further derivatization, enabling the creation of analogs with tailored pharmacokinetic properties. The combination of these functional groups makes 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid a versatile building block for medicinal chemists.
Recent advancements in computational chemistry and machine learning have highlighted the importance of molecular fragments like this in drug discovery. Studies have demonstrated that compounds containing piperidine derivatives exhibit high binding affinity to numerous therapeutic targets, including kinases, proteases, and ion channels. The Boc-protected piperidine scaffold has been particularly effective in designing molecules that modulate enzyme activity, offering potential treatments for diseases such as cancer, inflammation, and infectious disorders.
In clinical research, derivatives of this compound have shown promise as inhibitors of key enzymes involved in disease pathways. For instance, modifications to the hydroxylpropanoic acid group have led to compounds with improved selectivity and reduced side effects. These findings underscore the importance of structural optimization in developing next-generation therapeutics.
The synthesis of 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid involves multi-step organic reactions, typically starting from commercially available precursors such as piperidine and Boc-anhydride. The introduction of the hydroxyl group at the 2-position of propanoic acid requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, including flow chemistry and catalytic processes, have improved the efficiency of these synthetic routes, making large-scale production more feasible.
The compound's stability under various storage conditions is another critical factor in its pharmaceutical applicability. Studies have shown that proper handling and storage can maintain its integrity for extended periods, ensuring consistent quality for research and industrial purposes. This stability is essential for maintaining efficacy during clinical trials and commercialization.
Ethical considerations are paramount when developing new pharmaceuticals. The use of 3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid as an intermediate aligns with principles of responsible chemical research, emphasizing safety and sustainability. Manufacturers adhere to stringent guidelines to minimize environmental impact while maximizing yield and purity.
The future prospects for this compound are promising, with ongoing research exploring its potential in novel therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in drug discovery, leveraging compounds like this to address unmet medical needs.
In conclusion,3-{1-(tert-butoxy)carbonylpiperidin-2-yl}-2-hydroxypropanoic acid (CAS No. 2228129-93-7) represents a significant advancement in medicinal chemistry due to its structural versatility and functional utility. Its role as an intermediate in drug development underscores its importance in advancing therapeutic strategies across multiple disease areas.
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